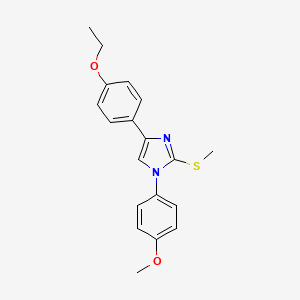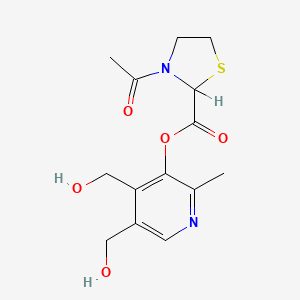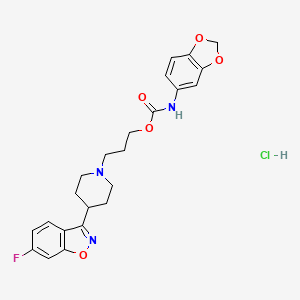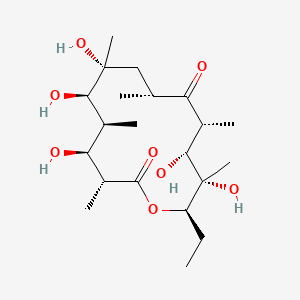![molecular formula C21H23N3O B1226039 1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)
1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone is a member of benzimidazoles.
Scientific Research Applications
Chemical Synthesis and Structure Analysis :
- A study by Ge, Ge, and Cao (2011) described the synthesis of a related compound, highlighting the methodology and structural aspects, which could be relevant for the synthesis of 1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone (Yan-qing Ge, Haiyan Ge, Xiao-Qun Cao, 2011).
Application in Fluorescent Dyes and Photostability :
- Jadhav, Shinde, and Sekar (2018) synthesized novel fluorescent monoazo disperse dyes based on a phenyl(1H-benzoimidazol-5-yl)methanone moiety, which demonstrates enhanced photostability and induced fluorescence properties (Amol G. Jadhav, Suvidha S. Shinde, N. Sekar, 2018).
Optical, Electrical, and Thermal Properties of Oligobenzimidazoles :
- A study by Anand and Muthusamy (2018) on the synthesis of oligobenzimidazoles, which are related to benzimidazole compounds, explored their optical, electrical, and thermal properties, potentially applicable to this compound (Siddeswaran Anand, A. Muthusamy, 2018).
Pharmaceutical Applications and Antimicrobial Activity :
- Sharma, Narasimhan, Kumar, and Jalbout (2009) studied substituted phenyl-1H-benzimidazoles for their antimicrobial activity, which could be relevant for understanding the biological interactions of similar compounds (D. Sharma, B. Narasimhan, Pradeep Kumar, A. Jalbout, 2009).
- Borza et al. (2007) explored benzimidazole-2-carboxamides as potential NR2B subunit-selective antagonists of the NMDA receptor, indicating a pharmaceutical application that might be relevant to similar compounds (I. Borza, E. Bozo, G. Barta-Szalai, et al., 2007).
Metal Ion Detection and Spectrophotometric Determination :
- Odashima, Yamaguchi, and Ishii (1991) developed a spectrophotometric method for the determination of nickel using a disulfonated benzimidazolyl compound, which might suggest similar applications for this compound (T. Odashima, M. Yamaguchi, H. Ishii, 1991).
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
azepan-1-yl-(2-benzylbenzimidazol-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c25-21(23-14-8-1-2-9-15-23)24-19-13-7-6-12-18(19)22-20(24)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
InChI Key |
VJWIPWNYNSKZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)






![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)





